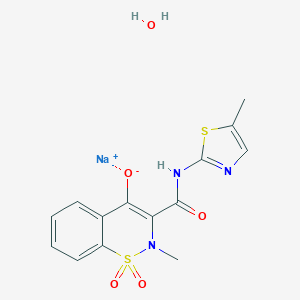

Meloxicam sodium salt hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam family. It is commonly used to treat inflammation and pain associated with conditions such as arthritis. The compound is known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs .

準備方法

Synthetic Routes and Reaction Conditions

Meloxicam sodium salt hydrate is synthesized from piroxicam through aryl and pyridyl ring substitution . The synthesis involves the following steps:

Formation of the thiazole ring: This step involves the reaction of 2-aminothiazole with methyl iodide to form 2-methylthiazole.

Formation of the benzothiazine ring: The 2-methylthiazole is then reacted with 2-chlorobenzoyl chloride to form 2-methyl-2H-1,2-benzothiazine-3-carboxamide.

Hydroxylation: The benzothiazine derivative is hydroxylated to form 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide.

Formation of the sodium salt: The final step involves the reaction of the hydroxylated benzothiazine derivative with sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Types of Reactions

Meloxicam sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The thiazole and benzothiazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine and thiazole derivatives .

科学的研究の応用

Meloxicam sodium salt hydrate has a wide range of scientific research applications:

作用機序

Meloxicam sodium salt hydrate exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This selective inhibition helps reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

類似化合物との比較

Similar Compounds

Piroxicam: Another oxicam NSAID, but less selective for COX-2.

Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties.

Diclofenac: A non-selective NSAID with a higher risk of gastrointestinal side effects.

Uniqueness

Meloxicam sodium salt hydrate is unique due to its selective inhibition of COX-2, which provides effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs . Its longer half-life also allows for once-daily dosing, improving patient compliance .

生物活性

Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity, primarily known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is frequently utilized in the management of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a derivative of meloxicam, which enhances its solubility and bioavailability. The sodium salt form exhibits improved pharmacokinetic properties compared to the free acid form. Notably, it shows a significantly higher solubility in alkaline environments, which facilitates absorption in the gastrointestinal tract. Table 1 summarizes key chemical properties:

| Property | This compound | Free Meloxicam |

|---|---|---|

| Solubility (pH 7) | High | Low |

| Plasma Level Peak (ng/ml) | 812 | 286 |

| Time to Peak Concentration | Faster | Slower |

| Absorption Rate | Rapid | Delayed |

Meloxicam primarily exerts its effects through the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which mediate inflammation and pain. Studies have shown that meloxicam has a preferential inhibitory effect on COX-2 over COX-1, which helps minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant anti-inflammatory and analgesic properties. A study conducted on cattle showed high oral bioavailability and a long elimination half-life, confirming its effectiveness in pain management . Additionally, meloxicam's ability to reduce oxidative stress has been highlighted in various studies. For instance, one study found that meloxicam administration led to decreased levels of malondialdehyde (MDA) while increasing antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT) .

Case Studies

- Toxicological Effects on Fish : A recent study assessed the impact of meloxicam on common carp. Results indicated that exposure to high doses resulted in oxidative stress characterized by reduced levels of SOD and CAT, alongside increased MDA levels . This highlights the need for careful dosing in aquatic environments.

- Clinical Efficacy in Cattle : In veterinary medicine, meloxicam has been shown to provide significant analgesic effects post-surgery in cattle, with plasma concentrations remaining effective for extended periods . This supports its use as a reliable pain management option in livestock.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a two-compartmental model characterized by rapid distribution and slower elimination phases. Following oral administration, maximum plasma concentrations are achieved more quickly with the sodium salt compared to the free acid form .

特性

CAS番号 |

71125-39-8 |

|---|---|

分子式 |

C14H12N3NaO4S2 |

分子量 |

373.4 g/mol |

IUPAC名 |

sodium;2-methyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,1-dioxo-1λ6,2-benzothiazin-4-olate |

InChI |

InChI=1S/C14H13N3O4S2.Na/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;/h3-7,18H,1-2H3,(H,15,16,19);/q;+1/p-1 |

InChIキー |

PTCPMRKGGUPNDO-UHFFFAOYSA-M |

SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].O.[Na+] |

正規SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].[Na+] |

溶解性 |

>56 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Monosodium Salt; 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Sodium Salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。